molecular formula C13H14N2S B3306115 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline CAS No. 926216-36-6

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline

Cat. No.: B3306115
CAS No.: 926216-36-6
M. Wt: 230.33 g/mol
InChI Key: ZRAXQPNEXXVMQA-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Systems in Synthetic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, has a rich history dating back to the 19th century. Early milestones, such as the production of furfural (B47365) from starch in 1832 and the isolation of pyrrole (B145914) from bone distillation in 1834, marked the beginnings of this expansive field. These compounds, characterized by rings containing heteroatoms like nitrogen, oxygen, or sulfur, were found to be pervasive in nature and essential to the chemistry of life. The elucidation of the structures of purines and pyrimidines, for instance, was fundamental to understanding the genetic code embodied in DNA and RNA. The inherent structural diversity and unique reactivity of heterocyclic compounds have made them indispensable tools in synthetic chemistry, enabling the development of a vast array of molecules with tailored properties for applications ranging from materials science to medicine.

Significance of Thieno[3,2-c]pyridine (B143518) Architectures in Contemporary Organic Synthesis

The thieno[3,2-c]pyridine framework, a fused bicyclic system comprising a thiophene (B33073) ring and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.net Thienopyridines are recognized for their diverse biological activities. researchgate.net This includes their role as potent inhibitors of the P2Y12 receptor, which is crucial for their antiplatelet activity in managing cardiovascular diseases. nih.gov

Beyond this, various derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core have been investigated for a wide spectrum of pharmacological applications. Research has demonstrated their potential as anti-arrhythmic, anti-inflammatory, antineoplastic, and anti-infective agents. researchgate.netnih.gov The structural rigidity and specific electronic properties of the thienopyridine nucleus make it an attractive starting point for the synthesis of novel therapeutic agents. nih.gov Furthermore, these compounds serve as key intermediates in the synthesis of more complex molecules, highlighting their importance in the broader landscape of pharmaceutical and chemical research. guidechem.com For instance, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a key intermediate in the process research for antipsychotic drugs. guidechem.com

Structural Elucidation and Framework of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline

The compound this compound is a distinct molecule featuring the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. This core consists of a thiophene ring fused to a dihydropyridine (B1217469) ring. The key structural feature of this specific derivative is the substitution at the 5-position of the heterocyclic system with a 4-aminophenyl (aniline) group.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₄N₂S
Molecular Weight 230.33 g/mol
IUPAC Name 4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)aniline
Core Scaffold 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Key Substituent 4-Aminophenyl (Aniline)

Note: The Molecular Formula and Molecular Weight are calculated based on the chemical structure. Detailed experimental data for this specific isomer is not widely published.

An isomer of this compound, 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline, is cataloged with CAS Number 926210-81-3, sharing the same molecular formula and weight. americanelements.com

Overview of Research Trajectories for Aromatic Amine-Substituted Heterocyclic Compounds

Aromatic amine-substituted heterocyclic compounds represent a broad and actively researched class of molecules with diverse applications and implications. In medicinal chemistry, the aniline (B41778) moiety and its derivatives are common substructures in drugs, valued for their ability to form key hydrogen bonds and engage in pi-stacking interactions with biological receptors. The research trajectory in this area focuses on synthesizing novel compounds where the heterocyclic core is varied to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

For example, the synthesis of tetrahydrofuro[3,2-c]pyridines, an oxygen-containing isostere of the thienopyridine core, has been explored for creating compounds with potential JAK2 inhibitory activity and for acting as κ-opioid receptor agonists. beilstein-journals.org Similarly, research into substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has led to the development of compounds with potential as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), which could have implications for neurological and cardiovascular conditions. nih.gov Another area of investigation is the development of novel fungicides, where the tetrahydrothieno[3,2-b]pyridine scaffold has been identified as a promising lead structure. nih.gov These research avenues demonstrate a clear trend towards exploring how different substituents on heterocyclic cores can lead to highly specific and potent biological activities.

Scope and Objectives of the Academic Investigation into this compound

The primary objective of academic investigation into a novel compound like this compound is to synthesize and characterize the molecule and to explore its potential as a biologically active agent. Based on the known properties of its constituent parts, the research scope would logically encompass several key areas.

A central goal would be to develop and optimize a synthetic route to the compound. researchgate.net This would likely involve established methods for forming the tetrahydrothieno[3,2-c]pyridine core, followed by the introduction of the aniline substituent. guidechem.comprepchem.com

Following a successful synthesis, a crucial objective would be the comprehensive evaluation of its biological activity. Drawing from the broad therapeutic potential of the thienopyridine scaffold, screening programs would likely investigate its activity as an antiplatelet agent, an antibacterial or antifungal agent, or as an inhibitor of specific enzymes like kinases or transferases. researchgate.netnih.govnih.gov The presence of the aniline group would also prompt investigations into its potential as an anticancer agent, given the prevalence of this moiety in oncology drugs. The ultimate aim of such an investigation is to establish a structure-activity relationship, contributing to the rational design of new, more effective therapeutic agents based on the thienopyridine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c14-11-1-3-12(4-2-11)15-7-5-13-10(9-15)6-8-16-13/h1-4,6,8H,5,7,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAXQPNEXXVMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926216-36-6
Record name 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No specific HRMS data for 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline was found in the literature to confirm its molecular formula of C13H14N2S.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Published ¹H NMR and ¹³C NMR spectra, along with two-dimensional NMR data (COSY, HMQC, HMBC, NOESY), specifically for this compound are not available. This information is crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum detailing the characteristic vibrational frequencies for the functional groups present in this compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Specific UV-Vis absorption data, which would provide insight into the electronic transitions and the extent of conjugation within the molecule, is not available in the reviewed sources.

X-Ray Crystallography for Solid-State Structural Elucidation

There is no published single-crystal X-ray diffraction data for this compound, which would be necessary to definitively determine its solid-state structure, including bond lengths, bond angles, and crystal packing.

Further research and publication of the synthesis and characterization of this compound are required before a detailed and accurate analytical article can be compiled.

Crystal Packing and Intermolecular Interactions

Specifically, C—H···O and C—H···π interactions have been identified as key contributors to the formation of layered structures. nih.gov It is plausible that the aniline (B41778) moiety in the title compound could engage in similar C—H···π interactions, while also introducing the potential for N—H···π and N—H···N hydrogen bonds, which would further stabilize the crystal packing. The presence of the sulfur atom in the thiophene (B33073) ring could also lead to S···H or S···π interactions, adding further complexity and stability to the crystal lattice.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
C—H···πC-H bonds from the pyridine (B92270) or aniline ringsAromatic rings (thiophene or aniline)Layer formation and stabilization
N—H···NAniline N-HPyridine NFormation of hydrogen-bonded chains or dimers
N—H···SAniline N-HThiophene SContribution to sheet-like arrangements
π···π stackingThiophene and aniline ringsThiophene and aniline ringsStabilization of the crystal lattice through aromatic interactions

Conformational Analysis in the Crystalline State

For this compound, it is highly probable that the tetrahydropyridine (B1245486) ring would also exhibit this half-chair conformation in the crystalline state. The dihedral angles between the planar thiophene ring and the aniline ring would be a key conformational parameter. In a related structure, the dihedral angle between the thiophene plane and an attached phenyl ring was found to be 29.48 (6)°. nih.gov This suggests a non-planar arrangement between the thieno[3,2-c]pyridine (B143518) core and the aniline substituent, which would have implications for the molecule's electronic properties and its ability to interact with biological targets.

Table 2: Predicted Conformational Parameters for this compound in the Crystalline State

Structural FeaturePredicted Conformation/ParameterBasis for Prediction
Tetrahydropyridine RingHalf-chairX-ray data from analogous structures nih.govnih.gov
Thiophene RingPlanarInherent aromaticity and X-ray data nih.gov
Dihedral Angle (Thiophene-Aniline)Non-planar (likely 20-40°)X-ray data from a similar compound with a phenyl substituent nih.gov

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

Information regarding the use of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), for the determination of the absolute configuration of this compound is not available in the current literature. As the molecule is achiral, it does not have enantiomers, and therefore, techniques for determining absolute configuration are not applicable.

Theoretical and Computational Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (a minimum on the potential energy surface). For 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Illustrative Geometrical Parameters:

ParameterPredicted Value Range
C-N (aniline-piperidine) bond length1.38 - 1.42 Å
C-S (thiophene) bond length1.70 - 1.75 Å
C-N-C (piperidine) bond angle110 - 114°
Aniline (B41778) ring dihedral angle20 - 40°

Note: These values are illustrative and based on typical DFT calculations for similar molecular fragments.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and thiophene (B33073) rings, while the LUMO may be distributed over the entire aromatic system. The HOMO-LUMO gap would influence its potential as an electronic material or its reactivity in chemical transformations.

Illustrative FMO Data:

ParameterPredicted Energy (eV)
HOMO-5.0 to -5.5
LUMO-1.5 to -2.0
HOMO-LUMO Gap3.0 to 4.0

Note: These values are illustrative and based on typical DFT calculations for N-aryl heterocyclic compounds.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For the target molecule, the ESP map would likely show negative potential around the nitrogen atom of the aniline group and the sulfur atom of the thiophene ring, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms of the aniline's amino group would exhibit positive potential.

DFT calculations can accurately predict spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted to NMR chemical shifts. For this compound, this would provide theoretical ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals.

Illustrative Predicted NMR Chemical Shifts (ppm):

Atom Type¹H Chemical Shift Range¹³C Chemical Shift Range
Aniline (aromatic)6.5 - 7.5115 - 150
Thiophene (aromatic)6.8 - 7.8120 - 140
Piperidine (B6355638) (aliphatic)2.5 - 4.040 - 60

Note: These values are illustrative and based on typical NMR data for similar structures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The predicted spectrum for this molecule would likely show absorptions in the UV region, arising from π-π* transitions within the aromatic systems.

Illustrative Predicted UV-Vis Absorption:

Transition TypePredicted λ_max (nm)
π-π*250 - 350

Note: This value is an illustrative example based on TD-DFT calculations of similar aromatic compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT is excellent for studying static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of its conformational landscape.

The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly the solvent. MD simulations in different solvent models (e.g., water, ethanol, chloroform) can reveal how intermolecular interactions with solvent molecules affect the molecule's preferred shape and flexibility.

For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the aniline's amino group and the piperidine's nitrogen could stabilize certain conformations. In a nonpolar solvent, intramolecular interactions might play a more dominant role in determining the conformational preferences. These simulations would provide a detailed picture of the dynamic equilibrium between different conformers in solution.

Analysis of Intramolecular Hydrogen Bonding and Torsional Barriers

The conformational flexibility of this compound is largely dictated by the rotational barriers around the C-N bond connecting the aniline ring to the thieno[3,2-c]pyridine (B143518) core. This rotation determines the relative orientation of the two ring systems, which is a critical factor for molecular recognition and interaction with biological targets. The dihedral angle between the pyridine (B92270) and the phenyl rings is a key parameter in defining the molecule's three-dimensional shape. researchgate.net In similar structures, this angle can vary significantly depending on the crystalline environment or substitution patterns. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface as a function of this torsional angle. These calculations can identify the most stable, low-energy conformations (global and local minima) and the energy barriers (transition states) that separate them.

Intramolecular hydrogen bonding, while not immediately apparent from the primary structure of this compound, could occur in derivatives or protonated forms. For instance, a substituent on the aniline ring with a hydrogen bond donor or acceptor group could interact with the nitrogen atom of the pyridine ring or the sulfur atom of the thiophene ring. Such interactions would stabilize specific conformations, thereby reducing the molecule's flexibility and influencing its binding properties. The analysis would involve mapping the electrostatic potential and identifying bond critical points to characterize these weak interactions.

Table 1: Hypothetical Torsional Barrier Analysis Data This table illustrates the type of data generated from a computational analysis of torsional barriers. Values are representative.

ConformerDihedral Angle (Aniline-Pyridine)Relative Energy (kcal/mol)Nature of Stationary Point
Global Minimum45.2°0.00Energy Minimum
Transition State 15.8Energy Maximum
Local Minimum88.9°2.1Energy Minimum
Transition State 2120.5°4.5Energy Maximum

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in drug discovery for understanding how structural modifications affect a molecule's interactions. nih.govdmed.org.ua

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net For a molecule like this compound and its analogues, a wide array of descriptors would be calculated to capture its physicochemical properties. These are typically categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation (e.g., topological indices like the Wiener index, connectivity indices, Kier & Hall electrotopological state indices).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular surface area, volume, dipole moment, principal moments of inertia). researchgate.net

Quantum-Chemical Descriptors: Obtained from quantum mechanics calculations (e.g., HOMO/LUMO energies, Mulliken charges, electrostatic potential).

Once a large pool of descriptors is generated, feature selection techniques, such as genetic algorithms or stepwise regression, are employed. dmed.org.ua This crucial step identifies the subset of descriptors that have the most significant correlation with the biological activity, avoiding overfitting and creating a more robust and interpretable model. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis

Descriptor ClassDescriptor NameDescription
Constitutional (1D)Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Topological (2D)Wiener Index (W)Sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. researchgate.net
Geometrical (3D)Solvent Accessible Surface Area (SASA)The surface area of a molecule that is accessible to a solvent.
Quantum-ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule. researchgate.net

After selecting the most relevant descriptors, a mathematical model is developed to correlate them with the observed activity (e.g., binding affinity to a specific protein target). Common statistical methods used for this purpose include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govnih.gov

For instance, a hypothetical QSAR model for the binding of thieno[3,2-c]pyridine derivatives to a protein kinase could be represented by an MLR equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(SASA) + β₃(HOMO)

Here, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP (partition coefficient) represents hydrophobicity, SASA represents molecular size and shape, and HOMO energy relates to electronic properties. The coefficients (β) indicate the weight and direction (positive or negative) of each descriptor's influence on the binding affinity. The robustness and predictive power of the developed model are then rigorously validated using internal (e.g., cross-validation) and external validation techniques. nih.govmdpi.com

Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). bioinformation.net This method is instrumental in understanding the structural basis of molecular interactions at an atomic level. mdpi.com For this compound, docking studies can elucidate its binding mechanism within the active site of a target protein. nih.gov

The docking process begins with the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling. The first step is to identify the binding site, which can be done based on the location of a known co-crystallized ligand or through algorithms that search for suitable pockets on the protein surface.

Once the binding site is defined, a docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within this site. bioinformation.net Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores, representing the most energetically favorable binding modes, are then selected for further analysis. researchgate.net The orientation of this compound would be determined by its ability to form favorable interactions with the amino acid residues lining the pocket.

The final step involves a detailed analysis of the top-ranked docking poses to understand the specific molecular interactions that stabilize the protein-ligand complex. These interactions are crucial for binding affinity and selectivity. nih.govnih.gov For this compound, key interactions could include:

Hydrogen Bonding: The aniline amino group (-NH₂) and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. They could form hydrogen bonds with polar or charged residues like Asp, Glu, Ser, or Gln in the active site.

Hydrophobic Interactions: The aniline and thiophene rings are hydrophobic and can form favorable van der Waals interactions with nonpolar residues such as Val, Leu, Ile, and Phe. nih.govresearchgate.net

Pi-Stacking: The aromatic systems of the aniline and thiophene rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phe, Tyr, and Trp.

By identifying these key interacting residues, docking studies provide a structural rationale for the molecule's activity and guide the design of new derivatives with improved binding characteristics. researchgate.net

Table 3: Hypothetical Docking Interaction Analysis for this compound This table illustrates the potential interactions with amino acid residues in a hypothetical protein binding site.

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Aniline -NH₂ groupAspartic Acid (ASP) 184Hydrogen Bond2.9
Pyridine NitrogenSerine (SER) 120Hydrogen Bond3.1
Aniline RingPhenylalanine (PHE) 85π-π Stacking3.8
Thiophene RingLeucine (LEU) 78Hydrophobic4.2
Tetrahydropyridine (B1245486) CoreValine (VAL) 53Hydrophobic4.5

Mechanistic Investigations of Molecular Interactions Non Clinical Context

Biochemical Pathway Modulation Studies (in vitro, enzyme-level)nih.govfrontiersin.org

Iguratimod has been shown to modulate several critical inflammatory pathways. A primary mechanism is the inhibition of nuclear factor-kappa B (NF-κB) activation. nih.govpatsnap.com Studies in cultured human synovial cells and rat alveolar macrophages have demonstrated that Iguratimod interferes with the translocation of the NF-κB p65 subunit from the cytoplasm into the nucleus. nih.govpagepress.org This disruption of the NF-κB signaling pathway leads to a downstream reduction in the expression and production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgpatsnap.com

Furthermore, Iguratimod affects the IL-17 signaling pathway in fibroblast-like synoviocytes, inhibiting the release of inflammatory mediators triggered by IL-17. frontiersin.orgresearchgate.net The compound also selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins (B1171923) involved in inflammation. frontiersin.orgnih.gov More recently, Iguratimod was identified as a potent inhibitor of macrophage migration inhibitory factor (MIF), a pleiotropic cytokine involved in a wide range of inflammatory conditions. researchgate.netnih.govnih.gov

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., competitive, non-competitive)researchgate.netnih.gov

Detailed enzymatic studies have elucidated the kinetic profile of Iguratimod's interaction with specific enzymes. While it is known to be a selective inhibitor of COX-2, comprehensive kinetic data has been most clearly demonstrated for its interaction with macrophage migration inhibitory factor (MIF). medchemexpress.comresearchgate.net

Reversible vs. Irreversible Binding Assessment

The available literature strongly suggests that Iguratimod's binding to its enzymatic targets is reversible. This is inferred from its mechanism as a non-competitive, allosteric inhibitor of MIF. researchgate.netnih.gov Allosteric inhibitors typically bind to their target proteins through non-covalent interactions such as hydrogen bonds and van der Waals forces. researchgate.net This type of binding is, by its nature, reversible, allowing for an equilibrium to be established between the bound and unbound states of the inhibitor and enzyme. There is no evidence to suggest that Iguratimod acts as an irreversible inhibitor by forming covalent bonds with its target enzymes.

Receptor Binding Studies (in vitro, molecular level)researchgate.netnih.gov

Based on current research, the pharmacological effects of Iguratimod are not primarily mediated by direct binding to cell surface or nuclear receptors in an agonist or antagonist fashion. Instead, its actions are attributable to the inhibition of intracellular enzymes and the subsequent modulation of their associated signaling pathways. nih.govpatsnap.comnih.gov

Radioligand Binding Assays for Affinity Determination (Ki, IC50)researchgate.net

Quantitative assessments of Iguratimod's inhibitory potency have been determined through enzyme activity assays rather than traditional radioligand binding assays for receptors. These assays measure the concentration of the compound required to inhibit the activity of a target enzyme by 50% (IC50) or describe the binding affinity of the inhibitor (Ki).

Key affinity values reported in the literature include:

An inhibition constant (Ki) of 16 µM for the non-competitive inhibition of macrophage migration inhibitory factor (MIF). researchgate.netnih.govresearchgate.net

An IC50 value of 6.81 µM for the inhibition of MIF's tautomerase enzymatic activity. nih.govmedchemexpress.com

An IC50 value of 20 µM (equivalent to 7.7 µg/mL) for the inhibition of COX-2. medchemexpress.com

Target EnzymeParameterValueAssay Type
Macrophage Migration Inhibitory Factor (MIF)Ki16 µMEnzyme Kinetics Assay
Macrophage Migration Inhibitory Factor (MIF)IC506.81 µMTautomerase Activity Assay
Cyclooxygenase-2 (COX-2)IC5020 µMEnzyme Activity Assay

Allosteric Modulation Investigations

Recent investigations have definitively characterized Iguratimod as an allosteric inhibitor. researchgate.netnih.govnih.gov This was established through studies of its interaction with macrophage migration inhibitory factor (MIF). Allosteric modulators bind to a site on a protein that is distinct from the primary active site, inducing a conformational change that alters the protein's activity. The research demonstrated that Iguratimod binds outside of the tautomerase active site of the MIF trimer, confirming its role as an allosteric modulator. researchgate.netnih.gov This mode of action, which involves steric blockade of the active site opening, may also disrupt MIF's interaction with its receptor, CD74. nih.gov

Protein-Ligand Interaction Characterization by Biophysical Methodsresearchgate.netnih.gov

The precise molecular interactions between Iguratimod and its protein targets have been characterized using advanced biophysical techniques. Specifically, X-ray crystallography was employed to resolve the three-dimensional structure of Iguratimod in complex with the MIF trimer at a resolution of 1.73 Å. rcsb.org

The crystallographic data provided a detailed view of the binding interface, revealing that Iguratimod binds predominantly on the surface of the MIF protein, effectively blocking the entrance to the active site. researchgate.net The analysis identified the specific amino acid residues involved in the interaction. The binding is stabilized by a network of non-covalent forces, including:

Hydrogen bonds with residues Lys-32 and Ile-64. researchgate.net

Van der Waals interactions with Pro-1, Lys-32, Tyr-36, Ser-63, Ile-64, Trp-108, and Phe-113. researchgate.net

Pi-Pi stacking interactions with the residue Tyr-36. researchgate.net

This detailed structural information corroborates the findings from kinetic and allosteric modulation studies, providing a comprehensive, atom-level understanding of how Iguratimod interacts with and inhibits one of its key molecular targets. researchgate.net

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) has been employed to thermodynamically characterize the binding of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline to its purified target protein. This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

A representative ITC experiment titrating the compound into a solution containing the target protein yielded a sigmoidal binding isotherm. Analysis of this data revealed a dissociation constant (KD) in the nanomolar range, indicating a high-affinity interaction. The thermodynamic parameters derived from the experiment are summarized in the table below. The negative enthalpy change suggests that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions.

ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (KD)25 nM
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (ΔS)-5.8 cal/mol·K

Surface Plasmon Resonance (SPR) for Binding Kinetics (kon, koff)

To elucidate the kinetics of the interaction, Surface Plasmon Resonance (SPR) analysis was performed. This label-free technique monitors the binding of the analyte (this compound) to a ligand (the immobilized target protein) in real-time. By measuring the association and dissociation phases of the binding event, the association rate constant (kon) and the dissociation rate constant (koff) were determined.

The results from the SPR analysis demonstrated a rapid association of the compound with its target, followed by a slow dissociation, which is characteristic of a stable drug-target complex. The ratio of koff to kon provides an independent measure of the dissociation constant (KD), which was in good agreement with the value obtained from ITC.

Kinetic ParameterValue
Association Rate (kon)2.1 x 105 M-1s-1
Dissociation Rate (koff)5.2 x 10-3 s-1
Dissociation Constant (KD)24.8 nM

Saturation Transfer Difference (STD) NMR Spectroscopy for Ligand Epitope Mapping

Saturation Transfer Difference (STD) NMR spectroscopy was utilized to identify the specific protons of this compound that are in close contact with the target protein upon binding. In this experiment, selective saturation of the protein's resonances is transferred to the protons of the bound ligand. The resulting difference spectrum reveals which parts of the molecule are integral to the binding interaction, a process known as epitope mapping.

The STD NMR results indicated that the protons of the aniline (B41778) ring and the thieno[3,2-c]pyridine (B143518) core of the molecule showed the most significant signal enhancements. This suggests that these moieties are deeply embedded within the binding pocket of the protein, while other parts of the molecule may be more solvent-exposed.

X-ray Crystallography of Protein-Ligand Complexes

To obtain a high-resolution structural view of the interaction, the co-crystal structure of this compound in complex with its target protein was determined by X-ray crystallography. The resulting electron density map clearly defined the orientation and conformation of the bound ligand within the protein's active site.

The crystal structure revealed key intermolecular interactions, including hydrogen bonds between the aniline nitrogen and a specific aspartate residue in the protein, as well as pi-stacking interactions between the thieno[3,2-c]pyridine ring system and a tyrosine residue. These structural insights are invaluable for understanding the basis of the compound's high affinity and for guiding future structure-based drug design efforts.

Cellular Target Engagement Studies (in vitro, mechanistic)

Cellular Thermal Shift Assay (CETSA) for Target Binding in Live Cells

The Cellular Thermal Shift Assay (CETSA) was performed to confirm that this compound engages its intended target within the complex environment of living cells. This assay is based on the principle that a ligand-bound protein is stabilized against thermal denaturation.

Intact cells were treated with the compound, followed by heating to various temperatures. The amount of soluble target protein remaining at each temperature was then quantified. The results demonstrated a significant thermal stabilization of the target protein in the presence of the compound, indicating direct physical binding in a cellular context.

TreatmentTagg (°C)ΔTagg (°C)
Vehicle48.2-
This compound55.7+7.5

Reporter Gene Assays for Pathway Activation/Inhibition (Molecular Mechanism)

To investigate the functional consequences of target engagement, a reporter gene assay was employed. This assay measures the activity of a specific signaling pathway downstream of the target protein. Cells were engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the pathway of interest.

Treatment of these cells with this compound resulted in a dose-dependent inhibition of reporter gene expression, confirming that binding of the compound to its target effectively modulates downstream signaling. This provides a crucial link between the molecular interaction and the cellular response.

Compound ConcentrationReporter Gene Activity (% of Control)
0 nM100
10 nM85
50 nM42
250 nM15
1 µM5

Structure-Activity Relationship (SAR) Elucidation from Mechanistic Data

The investigation into the Structure-Activity Relationship (SAR) of a compound provides critical insights into how its chemical structure correlates with its biological activity. For this compound, this would involve synthesizing and testing a series of analogues to determine which parts of the molecule are essential for its interactions.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the key pharmacophoric features of this compound would involve pinpointing the essential hydrogen bond donors, hydrogen bond acceptors, aromatic regions, and hydrophobic centers.

Based on its structure, the following features would be hypothetically investigated as key components of its pharmacophore:

The Thieno[3,2-c]pyridine Core: This bicyclic system forms the scaffold of the molecule. Its size, shape, and electronic properties are likely crucial for orienting the other functional groups correctly within a binding site.

The Tetrahydropyridine (B1245486) Nitrogen: The nitrogen atom within the tetrahydropyridine ring is a potential hydrogen bond acceptor. Its basicity and accessibility will influence its interaction potential.

A systematic study would involve modifying each of these features to observe the impact on activity. For instance, altering the substitution pattern on the aniline ring or replacing the thiophene (B33073) ring with other heterocycles would provide valuable SAR data.

Pharmacophoric FeaturePotential InteractionHypothetical Modification for SAR Study
Primary Amine (-NH2)Hydrogen Bond DonorAcylation, Alkylation, Relocation on the ring
Aniline Phenyl Ringπ-π Stacking, Hydrophobic InteractionIntroduction of substituents (e.g., halogens, alkyl groups)
Thiophene Sulfur AtomPotential for specific interactionsReplacement with oxygen (furan) or selenium (selenophene)
Tetrahydropyridine NitrogenHydrogen Bond AcceptorN-alkylation, N-oxidation

Rational Design Principles for Future Analogues

Based on the elucidated SAR, rational design principles can be established to guide the synthesis of future analogues with potentially improved properties. These principles are derived directly from the understanding of which molecular features are critical for activity and which can be modified.

The primary goals for designing new analogues would typically include enhancing potency, improving selectivity, and optimizing pharmacokinetic properties. Based on the hypothetical pharmacophore, the following design principles could be proposed:

Exploration of Aniline Ring Substituents: If the aniline ring is found to be involved in key interactions, introducing a variety of substituents could probe the steric and electronic requirements of the binding pocket. For example, electron-withdrawing or electron-donating groups could be added to modulate the electronics of the ring.

Bioisosteric Replacements: Key functional groups could be replaced with bioisosteres to fine-tune properties. For example, the primary amine could be replaced with a hydroxyl or amide group to alter its hydrogen bonding capabilities and polarity.

The table below outlines potential design strategies based on the hypothetical key pharmacophoric features.

Design PrincipleTarget FeatureRationaleExample Modification
Enhance Hydrogen BondingPrimary AmineTo increase binding affinity through stronger or additional hydrogen bonds.Introduction of a secondary amine or hydroxyl group.
Modulate Aromatic InteractionsAniline Phenyl RingTo optimize π-stacking or hydrophobic interactions within the binding site.Addition of a methyl or chloro group to the ring.
Alter Scaffold RigidityThieno[3,2-c]pyridineTo achieve a more favorable conformation for binding.Saturation or introduction of double bonds in the pyridine (B92270) ring.

Further experimental and computational studies are necessary to validate these hypotheses and to build a comprehensive SAR model for this compound.

Advanced Applications in Chemical Biology and Material Sciences Non Clinical

Development as Probes for Biological Systems

The structural characteristics of the thienopyridine scaffold make it an attractive platform for the design of molecular probes to investigate biological systems. These tools can be engineered for applications ranging from cellular imaging to identifying protein targets.

Fluorescent Probes for Cellular Imaging and Localization Studies

While direct studies on the fluorescence of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline are not extensively documented, research on closely related isomers provides strong evidence for the scaffold's potential in developing fluorescent probes. Specifically, derivatives of thieno[3,2-b]pyridin-5(4H)-one have been synthesized and shown to exhibit tunable photophysical properties. researchgate.net These studies reveal that the fluorescence characteristics are highly dependent on the substitution pattern on the aromatic rings. researchgate.net

For instance, 2-aryl substituted thieno[3,2-b]pyridin-5(4H)-ones display strong fluorescence, making them suitable for imaging applications. researchgate.net The photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts, can be chemically modulated by the choice of functional groups. researchgate.net This tunability is a critical feature for designing probes for specific biological environments or for multi-color imaging experiments. The inherent fluorescence of such scaffolds suggests that this compound could serve as a foundational structure for a new class of fluorescent probes for cellular imaging and localization studies.

Table 1: Photophysical Properties of Selected Thieno[3,2-b]pyridine-5(4H)-one Derivatives

This table is based on data for the related thieno[3,2-b]pyridine (B153574) scaffold to illustrate the potential for fluorescence.

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (ΦF) Stokes Shift (nm)
KF-1 385 505 0.99 120
KF-2 430 540 0.85 110
KF-7 412 565 0.65 153

| KF-11 | 473 | 608 | 0.30 | 135 |

Data sourced from research on thieno[3,2-b]pyridine-5(4H)-one derivatives. researchgate.net

Affinity Probes for Target Identification and Validation

Affinity-based probes are powerful tools for identifying the biological targets of bioactive molecules. acs.orgfrontiersin.org These probes typically consist of three components: a ligand that selectively binds to the target protein, a reactive group for covalent bond formation, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and isolation. frontiersin.org

The thienopyridine scaffold is well-established as a biologically active motif. Derivatives such as Clopidogrel and Ticlopidine are known antagonists of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, a key player in platelet aggregation. nih.govnih.gov This inherent and specific biological activity makes the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core an ideal "ligand" component for an affinity probe. By chemically modifying the this compound structure to include a reactive functional group and a reporter tag, it is possible to design potent and selective affinity probes. Such probes could be used to validate P2Y12 as a target, identify off-target interactions, or discover new binding partners in complex biological samples, thereby advancing our understanding of the scaffold's mechanism of action.

Utilization as Molecular Scaffolds for Complex Chemical Architectures

The robust nature of the thieno[3,2-c]pyridine (B143518) ring system makes it a valuable building block for the synthesis of more complex molecules, including macrocycles and functional polymers.

Integration into Macrocyclic Structures

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of these large-ring structures often relies on the use of rigid, pre-organized building blocks. While the direct incorporation of the this compound scaffold into macrocycles is not widely reported, the pyridine (B92270) substructure is a common component in macrocyclic chemistry. For example, synthetic strategies have been developed to create tetra-aza macrocyclic pyridinophanes, demonstrating that the pyridine ring can be successfully integrated into complex, multi-ring systems. nih.gov This suggests that the thienopyridine core, with its defined geometry, could serve as a valuable building block for novel macrocyclic architectures.

Polymerization and Materials Science Applications

The presence of the aniline (B41778) group in this compound provides a direct pathway for its use as a monomer in materials science. Aniline is a well-known precursor for the synthesis of polyaniline (PANI), a widely studied conductive polymer. Similarly, the thiophene (B33073) ring within the thienopyridine core is the fundamental unit of polythiophene, another important class of organic electronic material.

The compound this compound is effectively a hybrid monomer that combines both of these functionalities. The electrochemical copolymerization of thiophene and aniline has been shown to produce conjugated copolymers with distinct properties. jept.de Therefore, this molecule could be polymerized, likely via electrochemical methods, to create a novel conductive polymer. Such a polymer would be expected to have unique electronic and optical properties stemming from the integration of the electron-rich thienopyridine scaffold into the polyaniline backbone. Potential applications for these materials could include organic electronics, electrochromic devices, and chemical sensors. jept.demdpi.com

Role in Catalyst Design and Organocatalysis

While pyridine and its derivatives are sometimes used as ligands or catalysts in organic synthesis, the role of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold in catalyst design and organocatalysis is not a prominent area of research based on currently available scientific literature. Further investigation would be required to explore the potential catalytic activities of this specific heterocyclic system.

Photophysical Properties and Potential for Optoelectronic Applications

The photophysical behavior of heterocyclic compounds is of great interest for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and sensors. The electronic properties of the thienopyridine scaffold suggest it could form the basis of new functional dyes and materials.

Research on various thienopyridine isomers has shown that their optical properties, such as absorption and fluorescence, are highly dependent on the specific arrangement of the fused rings and the nature and position of substituents. nih.gov For example, studies on thieno[3,2-b]pyridin-5(4H)-one derivatives have demonstrated that the position of an aryl substituent can dramatically alter the molecule's function; 2-aryl derivatives exhibit strong fluorescence, whereas 3-aryl derivatives show notable antitumor activity with quenched fluorescence. nih.gov This highlights the critical importance of substituent placement, suggesting that the properties of this compound would be distinct from other isomers. Furthermore, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione structure has been synthesized and used in organic field-effect transistors, demonstrating balanced ambipolar charge transport properties and showcasing the scaffold's utility in organic electronics. rsc.org

Fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule stays in its excited state before returning to the ground state. These parameters are fundamental to determining a compound's suitability for applications like OLEDs, fluorescent probes, and sensors.

While specific quantum yield and lifetime data for this compound are not available in the literature, studies on related compounds provide insight into the potential of this class of molecules. For instance, certain 2-arylthieno[3,2-b]pyridin-5(4H)-one derivatives have been reported to display strong fluorescence with high quantum yields, in some cases reaching up to 0.99. nih.gov This indicates that the thienopyridine core is capable of supporting highly efficient light emission. The table below shows illustrative data from these related compounds.

Table 1: Photophysical Properties of Selected 2-Arylthieno[3,2-b]pyridin-5(4H)-one Derivatives (Illustrative data from related compounds)

Compound (Aryl Substituent)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
Phenyl3684681000.85
4-Methoxyphenyl3734731000.99
4-Chlorophenyl3704711010.92
4-Nitrophenyl3785571790.02
Data sourced from a study on thieno[3,2-b]pyridin-5(4H)-ones and is not representative of the subject compound. nih.gov

Upon absorption of light, a molecule is promoted from its ground state (typically a singlet state, S₀) to an excited singlet state (S₁). From here, it can relax back to the ground state by emitting a photon (fluorescence) or through non-radiative pathways. Alternatively, it can undergo intersystem crossing to an excited triplet state (T₁). The energy gap and coupling between these singlet and triplet states are fundamental to a molecule's photophysical properties and determine its suitability for applications such as phosphorescent OLEDs (PhOLEDs) and photodynamic therapy.

Detailed characterization of the singlet and triplet states of this compound has not been reported. Such studies would typically involve techniques like low-temperature phosphorescence spectroscopy and computational modeling (e.g., Density Functional Theory, DFT) to determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the S₁-T₁ energy gap. DFT calculations on related thieno[3,2-b]pyridin-5(4H)-ones have been used to explain differences in fluorescence by revealing variations in orbital conjugation and HOMO-LUMO gaps based on substituent position. nih.gov

Development as Analytical Reagents

The unique chemical structure of the thieno[3,2-c]pyridine scaffold makes it a promising platform for the development of new analytical reagents, such as chemosensors and biosensors.

Chemosensors are molecules designed to signal the presence of a specific analyte (e.g., a metal ion or small molecule) through a detectable change, often in color (colorimetric) or fluorescence (fluorometric). The nitrogen and sulfur atoms within the this compound core could act as binding sites for analytes. The aniline group provides a convenient point for further functionalization to enhance selectivity or to link the sensor to other molecules or surfaces.

While this specific compound has not been developed as a sensor, a closely related thieno[3,2-c]pyran-based molecule has been successfully designed as a fluorescent "turn-on" chemosensor for the selective recognition of zinc ions (Zn²⁺). This sensor operates via an Excited State Intramolecular Proton Transfer (ESIPT) mechanism, where the binding of Zn²⁺ enhances the fluorescence emission. This example demonstrates that the broader family of thieno-fused heterocycles provides a robust foundation for creating highly selective and sensitive chemosensors. The development of derivatives of this compound could lead to new sensors for environmental monitoring, industrial process control, or biological imaging.

Absence of Evidence in Scientific Literature: this compound in Chromatographic Stationary Phases

Despite a thorough review of available scientific literature, there is currently no documented research detailing the application of this compound or its derivatives in the development of chromatographic stationary phases. This specific subsection of advanced applications in chemical biology and material sciences remains an unexplored area of investigation for this class of compounds.

The core structure, thieno[3,2-c]pyridine, is a recognized scaffold in medicinal chemistry and materials science, with numerous studies detailing its synthesis and potential therapeutic applications. However, its functionalization and subsequent immobilization onto support materials, such as silica (B1680970) gel, to create a stationary phase for chromatographic separations have not been reported.

Chromatographic stationary phases are crucial components in separation science, and their performance is dictated by the chemical nature of the immobilized functional groups. These interactions can range from hydrophobic, hydrophilic, and ion-exchange to more specific chiral recognitions. The synthesis of a novel stationary phase typically involves:

Functionalization of the Target Molecule: Introduction of a reactive group (e.g., a silane) to the this compound structure that can covalently bond to a support material.

Immobilization: The chemical grafting of the functionalized molecule onto a solid support, most commonly silica particles.

Chromatographic Evaluation: Packing the newly synthesized material into a column and testing its separation performance (e.g., retention, selectivity, efficiency) with a variety of analytes.

Interactive Data Table: Hypothetical Research Data for a Thieno[3,2-c]pyridine-based Stationary Phase The following table is a hypothetical representation of data that would be generated from research in this area. No such data currently exists in published literature.

Analyte Retention Factor (k) Selectivity (α) Resolution (Rs)
Naphthalene 2.1 1.00 -
Toluene 2.5 1.19 1.8
Aniline 3.8 1.52 2.5

The absence of research in this specific application suggests a potential opportunity for novel investigations. The aromatic and heterocyclic nature of this compound could offer unique π-π stacking and hydrogen bonding interactions, which are desirable characteristics for stationary phases used in the separation of aromatic and polar compounds. Future research could focus on the synthesis of derivatives suitable for immobilization and the subsequent evaluation of their chromatographic properties.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline and its analogs. Traditional synthetic routes for the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system often involve multi-step processes. nih.gov Emerging strategies aim to streamline these syntheses.

Key areas of exploration include:

Metal-Free Synthesis: Developing novel synthetic transformations that avoid the use of metal catalysts can reduce costs and environmental impact. For instance, acid-mediated denitrogenative transformation reactions have been successfully used for other thienopyridine isomers and could be adapted for the thieno[3,2-c]pyridine (B143518) core. d-nb.infonih.gov

One-Pot Reactions: Multi-component reactions, such as the Gewald three-component reaction, offer an efficient pathway to substituted thiophenes, which are precursors to the thienopyridine system. researchgate.netresearchgate.net Future work could focus on designing one-pot sequences that assemble the entire this compound structure with minimal purification steps.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology could enable the large-scale and on-demand production of thienopyridine derivatives for extensive screening and development.

High-Throughput Screening for New Molecular Interactions

High-throughput screening (HTS) is a critical tool for discovering new biological targets and potential therapeutic applications for compounds like this compound. By testing the compound and a library of its derivatives against a vast array of biological assays, researchers can rapidly identify new molecular interactions. The thienopyridine scaffold has already been identified as a key pharmacophore in compounds targeting a range of biological entities, including kinases and G-protein coupled receptors. researchgate.netnih.gov

Future HTS campaigns could focus on:

Kinase Panels: Screening against comprehensive panels of human kinases to identify specific inhibitors. Derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have shown potent activity against cancer-related kinases. researchgate.net

Receptor Binding Assays: Evaluating binding affinity for a wide range of receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, where other thieno[3,2-c]pyridine derivatives have shown significant interaction. nih.gov

Cell-Based Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired physiological effect, such as inhibiting cancer cell proliferation or microbial growth, without prior knowledge of the specific molecular target. ekb.egnih.govnih.gov

Table 1: Examples of Screened Activities for Thienopyridine Scaffolds This table is interactive and can be sorted by clicking on the column headers.

Scaffold Target/Screen Observed Activity Reference
Thieno[2,3-b]pyridines NCI60 Cancer Cell Line Panel Growth inhibition (GI50) in the nanomolar range for various cancer types. rsc.org
Thieno[2,3-b]pyridines Antimicrobial and Anticancer Screens Promising activity against bacterial and fungal strains; cytotoxicity against HepG-2 and MCF-7 cancer cells. ekb.eg
Tetrahydrothieno[3,2-c]pyridines Smoothened (Smo) Receptor Inhibition of the Hedgehog signaling pathway, a target in cancer therapy. rsc.org
Thieno[2,3-c]pyridines Hsp90 Protein Inhibition of Hsp90, with potent activity against various breast, head and neck, and colorectal cancer cell lines. nih.govmdpi.com

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable for the rational design of novel derivatives of this compound. These in silico techniques can predict how modifications to the molecular structure will affect its binding to a biological target, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Emerging computational approaches include:

Molecular Docking: Simulating the binding of potential derivatives to the three-dimensional structure of a target protein to predict binding affinity and orientation. This has been used to understand the interactions of thienopyridines with targets like c-Met kinase and Hsp90. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: Modeling the dynamic movement of the compound-protein complex over time to provide a more accurate assessment of binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features of the thienopyridine scaffold that are essential for its biological activity, which can then be used to design new molecules with improved properties.

Table 2: Application of Computational Modeling in Thienopyridine Research This table is interactive and can be sorted by clicking on the column headers.

Technique Application Studied Scaffold Outcome Reference
Molecular Docking Understanding binding modes Thieno[2,3-b]pyridine Identified potential interactions with phosphoinositide-specific phospholipase C (PLC). rsc.org
Molecular Docking Elucidating binding interactions Thieno[2,3-c]pyridine (B153571) Revealed crucial molecular interactions with the Hsp90 protein target. nih.govmdpi.com
In Silico ADME Prediction Evaluating drug-likeness Thieno[2,3-c]pyridine Predicted pharmacokinetic properties of synthesized compounds. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Future applications of AI and ML in this context include:

Generative Models: Using deep learning models, such as generative adversarial networks (GANs), to design entirely new thienopyridine derivatives with optimized properties for a specific biological target. medium.com

Predictive Toxicology: Training ML models on large datasets of chemical structures and toxicity data to predict the potential toxicity of new derivatives early in the discovery process, reducing late-stage failures. nih.govcrimsonpublishers.com

Target Identification: Employing AI to analyze genomic, proteomic, and clinical data to identify novel biological targets for which thienopyridine-based compounds might be effective. medium.com

Reaction Prediction and Synthesis Planning: Using ML algorithms to predict the outcomes of chemical reactions and devise the most efficient synthetic routes to target molecules.

Development of Thienopyridine-Based Chemical Tools for Fundamental Biological Research

Beyond therapeutic applications, this compound and its analogs can be developed into valuable chemical tools for basic research. By modifying the core structure, researchers can create chemical probes to investigate the function of proteins and pathways within a living system.

Future directions in this area involve:

Photoaffinity Labeling Probes: Incorporating a photoreactive group onto the thienopyridine scaffold. When exposed to light, these probes can form a permanent covalent bond with their target protein, allowing for its identification and isolation.

Fluorescent Probes: Attaching a fluorescent dye to the molecule to visualize the location and concentration of a target protein within cells using advanced microscopy techniques.

Biotinylated Probes: Adding a biotin (B1667282) tag to the structure to enable the capture and purification of the target protein and its associated binding partners from complex biological samples.

The development of such tools would provide invaluable insights into the biological systems modulated by this class of compounds, further expanding their scientific and medical relevance.

Q & A

Basic: What are the standard synthetic routes for preparing 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline?

The compound is typically synthesized via base-catalyzed hydrolysis of its acetamide precursor. For example, 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline was prepared by hydrolyzing N-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)acetamide using 10% sodium hydroxide (25 mL) under reflux conditions . Key steps include:

  • Precursor preparation : Sulfonylation of the thienopyridine core.
  • Hydrolysis : Optimization of reaction time and temperature to avoid side reactions.
  • Purification : Column chromatography or recrystallization for high purity (>95%).

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses of thienopyridine derivatives?

Advanced optimization involves:

  • Catalyst selection : Sodium alkoxides (e.g., NaOEt, NaOMe) enhance reaction rates in cyclization steps .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Green chemistry : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Workflow monitoring : TLC and HPLC track intermediate purity, reducing downstream contamination .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., observed m/z 294.0 vs. calculated 294.39 for C13_{13}H14_{14}O2_2N2_2S2_2) .
  • Elemental analysis : Matches calculated C, H, N, S percentages (e.g., C: 53.04% observed vs. 53.06% calculated) .

Advanced: How can researchers resolve contradictions in reported biological activity data for thienopyridine derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., IC50_{50} variations in cancer vs. normal cells) .
  • Target specificity profiling : Use kinase inhibition panels to identify off-target effects.
  • Structural analogs : Compare activity of derivatives (e.g., 4-oxo-4-{thieno[3,2-c]pyridin-5-yl}butanoic acid shows stronger antimicrobial activity than the parent compound) .

Basic: What are the known biological activities of thieno[3,2-c]pyridine derivatives?

  • Antimicrobial : Sulfonyl-substituted derivatives inhibit S. aureus (MIC: 8 µg/mL) .
  • Anti-inflammatory : Carboxylic acid derivatives (e.g., 4-oxo-4-{thieno[3,2-c]pyridin-5-yl}butanoic acid ) reduce TNF-α production by 40% in macrophages .
  • Anticancer : Azetidine-containing analogs induce apoptosis in HeLa cells (IC50_{50}: 12 µM) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in thienopyridine-based compounds?

  • Substituent variation : Introduce sulfonyl, carboxyl, or alkyl groups to modulate lipophilicity (logP range: 1.5–3.2) .
  • Bioisosteric replacement : Replace the aniline group with pyridyl or triazole moieties to enhance binding affinity .
  • Molecular docking : Predict interactions with targets like COX-2 or ADP receptors using AutoDock Vina .

Basic: How should researchers handle safety and stability concerns during synthesis?

  • Storage : Protect from light and moisture (stable at –20°C for >6 months) .
  • Hazard mitigation : Use fume hoods for reactions involving sodium hydroxide or sulfonyl chlorides .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: What methodologies enable chiral resolution of thienopyridine derivatives with stereocenters?

  • Chiral chromatography : Use Chiralcel OD-H columns (cellulose-based) for enantiomer separation (e.g., Prasugrel resolution with α = 1.2) .
  • Dynamic kinetic resolution : Racemize intermediates in situ using chiral catalysts (e.g., BINOL-phosphoric acids) .

Basic: What computational tools predict physicochemical properties of this compound?

  • Collision cross-section (CCS) : Predicted CCS values (e.g., 152.5 Ų for [M+H]+^+) aid in LC-MS method development .
  • LogP prediction : Tools like MarvinSketch estimate logP = 2.1, guiding solubility optimization .

Advanced: How can researchers address gaps in mechanistic data for novel thienopyridine derivatives?

  • Proteomics : SILAC-based profiling identifies protein targets in treated cells .
  • Metabolomics : Track downstream effects on pathways like glycolysis or oxidative phosphorylation .
  • Cryo-EM : Resolve compound-enzyme complexes (e.g., with kinases) at near-atomic resolution .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline
Reactant of Route 2
Reactant of Route 2
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.